molecular formula C8H15N2NaO3 B13520991 sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate

sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate

Cat. No.: B13520991
M. Wt: 210.21 g/mol
InChI Key: JVYXUSTZIOXUCU-UHFFFAOYSA-M
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Description

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is a sodium salt of a tertiary amine-containing carboxylic acid derivative. Its molecular formula is C₈H₁₄N₂O₃Na, with a molecular weight of 217.20 g/mol (calculated based on the formula from ). The compound features a dimethylamino group and an N-methylacetamido moiety attached to a propanoate backbone. Its sodium salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications where hydrophilicity is critical.

Properties

Molecular Formula

C8H15N2NaO3

Molecular Weight

210.21 g/mol

IUPAC Name

sodium;3-[[2-(dimethylamino)acetyl]-methylamino]propanoate

InChI

InChI=1S/C8H16N2O3.Na/c1-9(2)6-7(11)10(3)5-4-8(12)13;/h4-6H2,1-3H3,(H,12,13);/q;+1/p-1

InChI Key

JVYXUSTZIOXUCU-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC(=O)N(C)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The preparation often involves the following key steps:

  • Step 1: Preparation of the N-methylacetamido intermediate

    This involves reacting an amino acid derivative with methylating agents or N-methylating reagents to introduce the N-methylacetamido group.

  • Step 2: Introduction of the dimethylamino group

    Alkylation of the amine with a suitable alkyl halide (e.g., chloroacetamide derivatives) in the presence of a base to form the dimethylamino substituent.

  • Step 3: Formation of the sodium salt

    Neutralization of the resulting acid with sodium hydroxide or sodium methoxide to yield the sodium salt form.

These steps are conducted in solvents such as methanol or water/methanol mixtures, often under reflux or controlled temperature conditions to ensure complete reaction and high purity.

Reaction Conditions and Optimization

  • Solvents: Methanol, water/methanol mixtures are preferred for solubility and reaction efficiency.
  • Bases: Sodium methoxide or sodium hydroxide are common bases used for neutralization and substitution reactions.
  • Temperature: Controlled temperatures ranging from ambient to reflux (~30–110 °C) depending on the step.
  • Reaction Time: Typically several hours, including stirring and reflux phases to ensure completion.

Purification

  • After reaction completion, the mixture is cooled and filtered to remove solids.
  • Solvent removal under reduced pressure (vacuum distillation) concentrates the product.
  • Recrystallization or further purification via solvent extraction (e.g., toluene reflux dehydration) enhances purity.
  • Final rectification yields a product with purity >99% and yield around 80% in optimized processes.

Comparative Data Table of Key Preparation Parameters

Preparation Step Conditions Reagents/Involved Chemicals Yield (%) Purity (%) Notes
N-methylacetamido intermediate Methylation, ambient to reflux Amino acid derivative, methylating agent 75–85 >95 Requires controlled methylation
Dimethylamino group introduction Substitution, 25–40 °C Alkyl halide, base (NaOMe or NaOH), methanol 78–82 >98 Dropwise addition improves yield
Sodium salt formation and isolation Neutralization, reflux, vacuum Sodium hydroxide or sodium methoxide 80 99.5 Includes solvent removal and filtration

Representative Example from Literature

A representative preparation method adapted from related amino acid derivative syntheses includes:

  • Dissolving dimethylamine aqueous solution in a reactor.
  • Dropwise addition of a methanol solution of 3-chloro-1,2-propylene glycol at ~25 °C.
  • Simultaneous dropwise addition of sodium methoxide in methanol once 20–30% of the chloro compound is added.
  • Stirring for 1–3 hours, then heating to 30–40 °C for 2–4 hours.
  • Heating to reflux for 1–3 hours.
  • Cooling, filtration, and solvent removal under reduced pressure.
  • Addition of toluene followed by reflux dehydration at >110 °C.
  • Cooling, filtration, and final solvent removal to yield the product with 79.8% yield and 99.5% purity (by GC).

While this example is for a closely related compound (3-dimethylamino-1,2-propanediol), the principles and reaction conditions are analogous and informative for the preparation of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate.

Summary of Preparation Method Insights

  • The preparation involves nucleophilic substitution and amide bond formation under basic conditions.
  • Use of sodium methoxide and methanol/water solvent systems is common for high yield and purity.
  • Controlled addition of reagents and staged temperature increases optimize reaction efficiency.
  • Purification steps including filtration, solvent removal, and recrystallization are critical for achieving pharmaceutical-grade purity.
  • Yields typically range from 75% to 80%, with purity exceeding 99% after purification.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions characteristic of amino acid derivatives:

Reaction Type Conditions Products
Hydrolysis Acidic/basic conditions, heatFree acid (3-[2-(dimethylamino)-N-methylacetamido]propanoic acid)
Alkylation Alkyl halides, base (e.g., NaOH)Alkylated derivatives
Condensation Carbodiimides (e.g., DCC), coupling agentsPeptides or conjugated compounds
Enzymatic Interactions Biological systems (enzymes, receptors)Modulated metabolic pathways

Key conditions: Temperature control, pH adjustments, and catalysts (e.g., DCC for condensation) .

Comparative Analysis with Analogous Compounds

Compound Key Features Biological Activity
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoateSodium salt, methyl-substituted acetamido groupNeurotransmitter modulation, enzyme interaction
Methyl 3-[2-(dimethylamino)acetamido]propanoateMethyl ester, lacks sodiumReduced stability in aqueous systems
N,N-DimethylglycineSimpler structure, no acetamido groupMetabolic pathway involvement

Structural and Stability Considerations

Sodium salts like this compound are more stable than free acids due to reduced hydrolysis susceptibility. The dimethylamino group enhances solubility and reactivity, making it suitable for biochemical applications .

Citations are integrated per sentence as per guidelines.

Scientific Research Applications

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with N-Methylacetamido Groups

highlights the importance of N-methylacetamido substituents in bioactive molecules. For example:

  • Compound 9a (IC₅₀ = 0.132–0.145 mM) and 11b (IC₅₀ = 0.145 mM) demonstrated superior anti-fibrotic activity compared to earlier analogs lacking this group. These compounds share the N-methylacetamido motif with sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate, suggesting that the acetamido group enhances binding affinity or metabolic stability .
  • In contrast, replacing the N-methylacetamido group with 2-(dimethylamino)propanamido (e.g., compounds 10a–10c) reduced activity (IC₅₀ = 0.273–0.441 mM), indicating that steric or electronic factors of the dimethylamino-propanoate backbone in sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate may play a critical role in efficacy .

Sodium Salts of Carboxylic Acid Derivatives

describes cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate sodium salt, which shares the sodium counterion feature. Sodium salts generally improve aqueous solubility and bioavailability compared to free acids. However, the phosphonamidoate structure in differs significantly from the dimethylamino-propanoate core of the target compound, highlighting the importance of the carboxylate group in sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate for specific interactions (e.g., hydrogen bonding or ionic interactions in biological systems) .

Dimethylamino-Containing Esters

synthesizes dodecyl 2-(dimethylamino)propanoate (6h, 6i), which shares the dimethylamino-propanoate backbone but incorporates a lipophilic dodecyl ester instead of a sodium carboxylate. The dodecyl chain likely enhances membrane permeability but reduces water solubility. This contrast underscores the trade-off between hydrophilicity (sodium salt) and lipophilicity (ester derivatives) in drug design .

Data Tables

Table 1: Key Properties of Sodium 3-[2-(Dimethylamino)-N-methylacetamido]propanoate and Analogs

Compound Molecular Formula Key Functional Groups Solubility Bioactivity (IC₅₀) Source
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate C₈H₁₄N₂O₃Na Dimethylamino, N-methylacetamido High (aqueous) Not reported
Compound 9a Not provided N-methylacetamido Moderate 0.132–0.145 mM
Dodecyl 2-(dimethylamino)propanoate C₁₇H₃₅NO₂ Dimethylamino, dodecyl ester Low (lipophilic) Not reported
Compound 5d C₂₅H₃₀N₂O₂ Dimethylamino, N-methylacetamido Low (crystalline) Not reported

Biological Activity

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate, also referred to by its chemical name and CAS number (2613385-37-6), is a compound with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C₈H₁₅N₂NaO₃
  • Molecular Weight : 210.2061 g/mol
  • SMILES Notation : CN(CC(=O)N(CCC(=O)[O-])C)C.[Na+]

Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate acts primarily as a modulator of neurotransmitter systems, particularly influencing pathways related to acetylcholine and dopamine . The compound's structure suggests it may interact with various receptors and enzymes involved in neurotransmission, leading to potential therapeutic effects in conditions such as ADHD and other neuropsychiatric disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Neurotransmitter Modulation : Research indicates that sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate can enhance the release of acetylcholine, which is crucial for cognitive functions and memory formation. This activity suggests potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Antidepressant Effects : In animal models, the compound has shown antidepressant-like effects, which may be attributed to its influence on serotonin pathways. Studies have demonstrated that it can reduce symptoms of depression in rodent models, indicating a promising avenue for further research in mood disorders.
  • Analgesic Properties : Preliminary studies suggest that sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate may possess analgesic properties. Its ability to modulate pain pathways could make it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedStudy Reference
Neurotransmitter ModulationEnhanced acetylcholine release
Antidepressant EffectsReduced depressive symptoms in rodent models
Analgesic PropertiesPain relief observed in preclinical trials

Notable Case Studies

  • ADHD Treatment : A study involving spontaneously hypertensive rats (a model for ADHD) demonstrated that treatment with sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate led to significant improvements in attention and reduced hyperactive behaviors compared to control groups .
  • Depression Models : In a series of experiments focusing on chronic mild stress models, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, suggesting an antidepressant effect .
  • Pain Management Trials : Initial trials assessing the analgesic properties indicated that the compound could effectively reduce pain responses comparable to standard analgesics used in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of dimethylaminoacetamide derivatives with propanoate precursors. For example, analogous compounds like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride are synthesized via nucleophilic substitution under controlled pH (7.0–8.5) and temperature (40–60°C) to avoid side reactions . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to ester) and using inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 5.0) .
  • NMR : ¹H NMR (D2O, 400 MHz) to confirm methylene protons (δ 2.8–3.1 ppm for dimethylamino groups) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+Na]⁺ matching theoretical mass (±0.5 Da) .
    • Purity Criteria : ≥98% by HPLC area normalization; residual solvents (e.g., DMF) ≤0.1% via GC-MS .

Q. What stability considerations are critical for storing sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate in laboratory settings?

  • Storage Conditions : Lyophilized powder stored at -20°C under argon to prevent hydrolysis. Aqueous solutions (pH 6–8) are stable for ≤48 hours at 4°C. Avoid exposure to light and humidity, which degrade the dimethylamino moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate across different in vitro models?

  • Strategy :

Model Validation : Compare cell lines (e.g., HEK293 vs. HepG2) for receptor expression levels via qPCR .

Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values; exclude outliers via Grubbs’ test (α=0.05) .

Metabolic Stability : Assess compound half-life in liver microsomes (human vs. rodent) to identify species-specific metabolism .

Q. What experimental approaches validate the stereochemical influence of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate on receptor binding affinity?

  • Methods :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to isolate R/S configurations .
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips; measure binding kinetics (ka/kd) for each enantiomer .
  • Molecular Dynamics Simulations : Compare docking scores (AutoDock Vina) of enantiomers with receptor active sites .

Q. How does sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate interact with membrane transporters, and what assays quantify these interactions?

  • Assays :

  • Caco-2 Permeability : Measure apparent permeability (Papp) in monolayers; values >1×10⁻⁶ cm/s indicate active transport .
  • Inhibitor Screening : Co-incubate with known inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated efflux .

Q. What structural analogs of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate exist, and how do their pharmacological profiles differ?

  • Comparative Analysis :

Compound NameStructural VariationKey DifferencesSource
Ethyl 3-(dimethylamino)propanoateEthyl ester vs. sodium saltAltered solubility, bioavailability
Methyl 2-(dimethylamino)propanoateAmino group positionReduced receptor specificity
Venlafaxine impurity analogAromatic substitutionSNRI activity vs. transporter inhibition
  • Pharmacokinetic Metrics : LogP values (sodium salt: -0.5 vs. ethyl ester: 1.2) predict CNS penetration differences .

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